molecular formula C24H48N6O15 B1211132 Piperazine citrate CAS No. 41372-10-5

Piperazine citrate

Cat. No. B1211132
CAS RN: 41372-10-5
M. Wt: 660.7 g/mol
InChI Key: LWMBPKJYEQGDLN-UHFFFAOYSA-N
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Description

Piperazine citrate is an anthelmintic agent used in the treatment of parasitic worm infections . It belongs to the family of medicines called anthelmintics and is effective against common roundworms (ascariasis) and pinworms (enterobiasis; oxyuriasis) . Piperazine works by paralyzing the worms, which are then passed in the stool .


Synthesis Analysis

Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has led to the development of synthetic methods to afford functionalized piperazines .


Molecular Structure Analysis

Piperazine citrate has a molecular formula of C24H46N6O14 . It has an average mass of 642.654 Da and a monoisotopic mass of 642.307190 Da .


Chemical Reactions Analysis

Piperazine citrate primarily functions as an anthelmintic agent . Its mechanism of action involves paralyzing the worms, making them easier to expel from the body . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .


Physical And Chemical Properties Analysis

Piperazine citrate is a white, crystalline powder, with not more than a slight odor . It is soluble in water, and insoluble in alcohol and in ether .

Scientific Research Applications

Medicinal Chemistry

Piperazine citrate is a key component in several blockbuster drugs due to its ability to improve pharmacological and pharmacokinetic profiles. It serves as a hydrogen bond donor/acceptor, enhancing interactions with receptors and increasing water solubility and bioavailability . Its structural flexibility allows for the creation of diverse pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant.

Organic Synthesis

Advancements in the synthesis of piperazines, particularly through C–H functionalization, have expanded the piperazine toolbox for broad applications in medicinal chemistry research. This includes the development of new synthetic methods to afford functionalized piperazines .

Optoelectronics

Piperazinium citrate crystals have been studied for their optical properties, including transparency in the visible-NIR spectrum and UV emission. These properties are crucial for applications in optoelectronic devices and photonics .

Laser Technology

The laser damage threshold and nonlinear optical properties of Piperazinium citrate make it a candidate for use in laser devices. Its third-order nonlinear optical characteristics are important for applications such as harmonic generation, amplitude modulation, and optical data storage .

Crystallography

The growth and structural analysis of Piperazinium citrate crystals are of interest in crystallography. Understanding the crystal morphology and growth axis can contribute to the development of materials with specific optical and mechanical properties .

Drug Discovery

Piperazine heterocycles are prevalent in drug discovery due to their structural motifs being common in FDA-approved drugs. Piperazine citrate’s role in the synthesis of drugs with anticancer properties highlights its importance in this field .

Photoredox Chemistry

Piperazine citrate is involved in photoredox chemistry, where its nitrogen heterocycles play a significant role. This area of research is important for developing new chemical reactions and materials .

Heterocyclic Chemistry

As a six-membered heterocycle, piperazine citrate is significant in heterocyclic chemistry. Its presence in various drugs underscores its importance in the design and development of new pharmacological compounds .

Mechanism of Action

Piperazine citrate works by paralyzing the worms through the inhibition of GABA receptors in their nervous system . This paralysis prevents the worms from attaching to the intestinal walls or migrating within the body, allowing them to be expelled through bowel movements .

Safety and Hazards

Piperazine citrate can cause severe skin burns and eye damage . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research could focus on expanding the structural diversity of piperazine-containing drugs .

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3C4H10N2.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMBPKJYEQGDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N6O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-29-6 (Parent)
Record name Piperazine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate

CAS RN

41372-10-5
Record name Piperazine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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